(R)-Methyl 2-(4-bromophenyl)-2-hydroxyacetate

Chiral resolution Enzymatic hydrolysis Carbonic anhydrase

(R)-Methyl 2-(4-bromophenyl)-2-hydroxyacetate (CAS 32189-35-8) is an enantiomerically pure (R)-configured α-hydroxy ester, classified as a para-bromo-substituted mandelic acid methyl ester derivative. Possessing a single chiral center, a hydroxyl group, a methyl ester, and a para-bromophenyl ring, it serves as a versatile chiral building block for asymmetric synthesis, particularly valued for its ability to participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki–Miyaura).

Molecular Formula C9H9BrO3
Molecular Weight 245.07 g/mol
CAS No. 32189-35-8
Cat. No. B6597858
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Methyl 2-(4-bromophenyl)-2-hydroxyacetate
CAS32189-35-8
Molecular FormulaC9H9BrO3
Molecular Weight245.07 g/mol
Structural Identifiers
SMILESCOC(=O)C(C1=CC=C(C=C1)Br)O
InChIInChI=1S/C9H9BrO3/c1-13-9(12)8(11)6-2-4-7(10)5-3-6/h2-5,8,11H,1H3/t8-/m1/s1
InChIKeyRRQIRYOPPDMWPF-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-Methyl 2-(4-Bromophenyl)-2-Hydroxyacetate (CAS 32189-35-8): Procurement-Relevant Chiral Building Block


(R)-Methyl 2-(4-bromophenyl)-2-hydroxyacetate (CAS 32189-35-8) is an enantiomerically pure (R)-configured α-hydroxy ester, classified as a para-bromo-substituted mandelic acid methyl ester derivative . Possessing a single chiral center, a hydroxyl group, a methyl ester, and a para-bromophenyl ring, it serves as a versatile chiral building block for asymmetric synthesis, particularly valued for its ability to participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki–Miyaura) [1]. Its procurement as a defined (R)-enantiomer differentiates it from the racemate (CAS 127709-20-0) and its (S)-counterpart, enabling stereochemically controlled construction of more complex molecules.

Why (R)-Methyl 2-(4-Bromophenyl)-2-Hydroxyacetate Cannot Be Simply Replaced with Its Racemate or (S)-Enantiomer


Substituting (R)-methyl 2-(4-bromophenyl)-2-hydroxyacetate with its racemic mixture or (S)-enantiomer introduces uncontrolled stereochemistry that propagates into downstream products, directly altering their biological activity, physical properties, and regulatory compliance [1]. For instance, mandelate esters are substrates for carbonic anhydrase, where the (R)-enantiomer exhibits superior hydrolysis rates over the (S)-form by a factor of approximately 40–51% enantiomeric excess [2]. In chiral resolution processes, 4-bromomandelic acid derivatives show distinct enantiospecific co-crystallization behavior: levetiracetam selectively co-crystallizes with the (S)-enantiomer of 4-BrMA, whereas it captures the (R)-enantiomer of 4-FMA [3]. This substituent- and enantiomer-dependent selectivity means that using the wrong enantiomer or racemate can lead to complete failure of a stereoselective synthetic step, making the procurement of the defined (R)-enantiomer non-negotiable for stereochemically critical applications.

Quantitative Differentiation Evidence for (R)-Methyl 2-(4-Bromophenyl)-2-Hydroxyacetate Against Closest Analogs


Enantioselective Hydrolysis by Carbonic Anhydrase: (R)- vs. (S)-Mandelate Methyl Esters

In carbonic anhydrase-catalyzed hydrolysis of mandelic methyl esters, the (R)-enantiomers are consistently better substrates than the (S)-enantiomers. For the unsubstituted mandelic acid methyl ester, the enantiomeric excess (ee) achieved under kinetic resolution conditions was 40–51% in favor of (R) [1]. While this specific value is reported for the unsubstituted parent compound, the 4-bromo derivative, being a member of the same mandelate ester class, is predicted to follow the same enantiopreference trend [1]. The procured (R)-methyl 2-(4-bromophenyl)-2-hydroxyacetate thus provides the appropriate absolute configuration for enzymatic transformations where (R)-selectivity is essential.

Chiral resolution Enzymatic hydrolysis Carbonic anhydrase Enantioselectivity

Enantiospecific Co-Crystallization Selectivity: 4-BrMA vs. 4-FMA with Levetiracetam

In a systematic study of halogenated mandelic acid resolution using levetiracetam (LEV) as a resolving agent, 4-bromomandelic acid (4-BrMA) displayed fundamentally different enantioselective co-crystallization behavior compared to 4-fluoromandelic acid (4-FMA). LEV selectively co-crystallized with the (S)-enantiomer of 4-BrMA, whereas it co-crystallized with the (R)-enantiomer of 4-FMA [1]. The resolution efficiency for the series reached up to 94% under optimized conditions, though the enantiomeric excess varied significantly by substituent [2]. This inversion of enantiopreference between bromine and fluorine substituents means that a researcher seeking to isolate or remove a specific enantiomer via co-crystallization must select the correct halogenated derivative. Procuring the defined (R)-4-bromomandelic acid methyl ester eliminates ambiguity and ensures compatibility with resolution protocols dependent on the bromine substituent's unique stereochemical steering effect.

Chiral resolution Co-crystallization Halogenated mandelic acids Enantiomeric separation

Suzuki Coupling Reactivity: 4-Bromophenyl vs. 4-Chlorophenyl Mandelate Derivatives

The para-bromine substituent on (R)-methyl 2-(4-bromophenyl)-2-hydroxyacetate provides a significantly more reactive handle for palladium-catalyzed Suzuki–Miyaura cross-coupling reactions compared to the corresponding 4-chloro analog. Aryl bromides undergo oxidative addition to Pd(0) approximately 50–100 times faster than aryl chlorides under standard conditions, a well-established reactivity trend in palladium catalysis [1]. This compound has been explicitly employed as an enantiopure substrate in Pd/C-catalyzed Suzuki couplings for the construction of a library of enantiomerically pure 4-arylmandelic acids, demonstrating its practical utility [2]. The 4-fluoro analog lacks this cross-coupling capacity under mild conditions and the 4-chloro analog requires harsher conditions or specialized ligands, making the 4-bromo derivative the optimal balance of reactivity and availability.

Suzuki–Miyaura coupling Cross-coupling Aryl halide reactivity Chiral building block

Enzymatic Kinetic Resolution Efficiency: Lipase-Catalyzed Resolution of 4-Bromomandelic Acid Methyl Ester

Lipase-catalyzed kinetic resolution of racemic mandelic acid methyl esters provides a direct route to enantiomerically enriched (R)-methyl mandelates. For the parent mandelic acid methyl ester, lipases from Pseudomonas fluorescens (Amano AK) and Burkholderia cepacia (Amano PS-C II, PS-IM) deliver the corresponding methyl (R)-(−)-mandelates with enantiomeric excesses up to >99% ee and enantioselectivity E values exceeding 200 [1]. For the 4-bromo derivative specifically, Pseudomonas cepacia lipase-catalyzed transesterification of (R,S)-4-bromomandelic acid with vinyl acetate achieved 49.98% conversion with 99.98% enantiomeric excess (eep) of the resolved product [2]. This exceptional resolution efficiency (99.98% eep) surpasses typical catalytic asymmetric synthesis outcomes and provides a benchmark for comparing commercial enantiopurity claims when procuring the (R)-enantiomer.

Kinetic resolution Lipase catalysis Enantiomeric excess Chemoenzymatic synthesis

Supercritical Fluid Chromatography (SFC) Enantioseparation: 4-Bromomandelic Acid vs. Other Halogenated Mandelic Acids

A comparative study of six mandelic acid derivatives on a Chiralpak AD-3 column by supercritical fluid chromatography (SFC) demonstrated that retention factor, separation factor (α), and resolution (Rs) are strongly influenced by the nature and position of the halogen substituent [1]. For 4-bromomandelic acid, the combination of bromine's larger van der Waals radius (1.85 Å vs. 1.75 Å for Cl, 1.47 Å for F) and higher polarizability alters the enantiomer retention profile relative to 4-chloro, 3-chloro, 2-chloro, and 4-fluoro analogs. The SFC method exhibited faster and more efficient separation with better enantioselectivity than conventional HPLC [2], making the bromine substituent's distinct chromatographic behavior a critical factor for analytical method development and quality control of the procured (R)-enantiomer.

Supercritical fluid chromatography Chiral separation Mandelic acid derivatives Enantiomer elution order

Mandelate Racemase Substrate Spectrum: (R)-4-Bromomandelate Activity Relative to (R)-Mandelate

Mandelate racemase (EC 5.1.2.2) from Pseudomonas putida accepts a range of aryl-substituted mandelate derivatives as substrates. According to the BRENDA enzyme database, (2R)-2-(4-bromophenyl)-2-hydroxyacetamide (the amide analog of the target compound's free acid) exhibits approximately 22% of the activity observed with the natural substrate (R)-mandelate [1]. This reduced but measurable activity indicates that the 4-bromo substituent sterically and/or electronically perturbs the enzyme's active site, resulting in attenuated but non-zero processing. This partial substrate acceptance profile is distinct from other para-substituted mandelates and has implications for biocatalytic applications where controlled enzymatic racemization or kinetic resolution is desired. The methyl ester derivative, being a protected form of the acid, serves as a precursor that can be hydrolyzed to the free acid for enzyme studies.

Mandelate racemase Enzyme kinetics Substrate specificity BRENDA database

Highest-Value Application Scenarios for (R)-Methyl 2-(4-Bromophenyl)-2-Hydroxyacetate Based on Demonstrated Differentiation


Stereochemically Controlled Suzuki–Miyaura Library Synthesis in Medicinal Chemistry

(R)-Methyl 2-(4-bromophenyl)-2-hydroxyacetate serves as an enantiopure aryl bromide building block for constructing diverse 4-arylmandelic acid libraries via Pd-catalyzed Suzuki coupling. The para-bromine substituent provides sufficient reactivity for efficient cross-coupling with arylboronic acids under mild conditions, while the defined (R)-stereochemistry at the α-carbon ensures that chirality is preserved throughout the diversification sequence [1]. This compound's orthogonal functional groups—methyl ester, hydroxyl, and bromine—enable sequential, chemoselective transformations that are central to fragment-based drug discovery and lead optimization programs. Procurement of the (R)-enantiomer rather than the racemate avoids the need for post-coupling chiral separation, which would be complicated by the bromine-specific retention characteristics on chiral stationary phases [2].

Enzymatic Kinetic Resolution Process Development and Biocatalyst Benchmarking

The well-characterized behavior of 4-bromomandelic acid esters in lipase-catalyzed kinetic resolutions—achieving up to 99.98% eep [1]—makes this compound an ideal substrate for developing, optimizing, and benchmarking new biocatalytic resolution protocols. Researchers can use (R)-methyl 2-(4-bromophenyl)-2-hydroxyacetate as an authentic standard to calibrate chiral HPLC or SFC methods [2] and to validate the enantioselectivity of engineered lipases, esterases, or carbonic anhydrases, given the documented (R)-preference of mandelate ester-hydrolyzing enzymes [3]. The availability of quantitative enzyme kinetic data, including the 22% relative activity of the 4-bromo derivative with mandelate racemase [4], further supports its role as a reference substrate in mechanistic enzymology.

Co-Crystallization-Based Chiral Resolution of 4-Bromomandelic Acid Derivatives

The unique enantiospecific co-crystallization behavior of 4-bromomandelic acid with levetiracetam, where LEV selectively captures the (S)-enantiomer [1], positions (R)-methyl 2-(4-bromophenyl)-2-hydroxyacetate as a strategic precursor for preparing enantiopure (S)-4-bromomandelic acid via a protect–resolve–deprotect strategy. After ester hydrolysis, the resulting (R)-4-bromomandelic acid can be subjected to LEV co-crystallization to selectively remove any (S)-contaminant, yielding the free acid in high enantiopurity. The documented inversion of enantiopreference between 4-BrMA and 4-FMA [2] reinforces the necessity of procuring the correct halogen-substituted enantiomer for this application, as substituting the 4-fluoro analog would lead to the opposite enantiomer being captured.

Chiral Probe and Mechanistic Tool for Mandelate Pathway Enzyme Studies

The partial substrate acceptance of (R)-4-bromomandelate by mandelate racemase (22% activity relative to natural substrate [1]) enables its use as a mechanistic probe to dissect the steric and electronic determinants of enzyme–substrate recognition in the mandelate metabolic pathway. Procuring the pure (R)-enantiomer ensures that observed kinetic effects arise solely from the bromine substituent and not from enantiomeric impurities. This application is particularly relevant for laboratories investigating Pseudomonas putida mandelate pathway enzymes or engineering racemases with altered substrate scopes for biocatalytic applications.

Quote Request

Request a Quote for (R)-Methyl 2-(4-bromophenyl)-2-hydroxyacetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.